Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS 306979-85-1): A Comprehensive Technical Guide for Advanced Drug Discovery
Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS 306979-85-1): A Comprehensive Technical Guide for Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, highly functionalized heterocyclic building blocks are the cornerstone of targeted drug discovery. Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS Number: 306979-85-1) is a premium, multi-substituted pyridine intermediate. Characterized by its precise arrangement of a morpholine ring, a cyano group, and a methyl ester on a rigid pyridine scaffold, this compound is engineered for the rapid synthesis of kinase inhibitors, central nervous system (CNS) modulators, and advanced agrochemicals.
This whitepaper provides an in-depth technical analysis of CAS 306979-85-1, detailing its physicochemical profile, the mechanistic rationale behind its structural moieties, and field-proven synthetic protocols for its downstream application.
Structural and Physicochemical Profiling
Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the morpholine ring significantly influences the compound's solubility and basicity, while the cyano group acts as a strong electron-withdrawing vector.
Quantitative Data Summary
| Property | Value | Mechanistic Implication |
| CAS Number | 306979-85-1 | Unique identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C₁₃H₁₅N₃O₃ | Defines the exact atomic composition. |
| Molecular Weight | 261.28 g/mol | Low molecular weight allows for downstream additions while keeping the final Active Pharmaceutical Ingredient (API) within Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | ~78 Ų | Optimal for membrane permeability; allows for further functionalization without exceeding the 140 Ų limit for oral bioavailability. |
| Hydrogen Bond Donors | 0 | Lacks acidic protons, ensuring stability against unwanted deprotonation during base-catalyzed cross-coupling. |
| Hydrogen Bond Acceptors | 7 | High capacity for interacting with target protein backbones (e.g., kinase hinge regions). |
Mechanistic Rationale in Drug Design
The architecture of Methyl 5-cyano-2-methyl-6-morpholinonicotinate is not arbitrary; it is a masterclass in rational drug design. Each functional group serves a distinct, causal purpose in either target binding or synthetic versatility.
The Morpholine Pharmacophore
The morpholine ring at the 6-position is a classic motif in kinase inhibitor design, particularly for targeting Phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR). The oxygen atom in the morpholine ring acts as a critical hydrogen bond acceptor, often interacting directly with the hinge region valine (e.g., Val882 in PI3K) of the kinase ATP-binding pocket. Furthermore, the weak basicity of the morpholine nitrogen (pKa ~8.3) enhances aqueous solubility and facilitates blood-brain barrier (BBB) penetration, making it highly valuable for CNS drug discovery[2].
The Cyano-Pyridine Core
The cyano group (-CN) at the 5-position serves a dual purpose. Biologically, it is a linear, compact hydrogen bond acceptor that can probe deep, narrow sub-pockets within a target protein without introducing steric bulk. Synthetically, it is a powerful electron-withdrawing group (EWG). By pulling electron density away from the pyridine ring, it modulates the pKa of the system and stabilizes the core against oxidative metabolism. Cyano-substituted pyridines are also highly valued for their optoelectronic properties and their ability to act as rigid scaffolds[3].
The Methyl Ester Handle
The methyl ester at the 3-position provides an orthogonal synthetic handle. It is chemically stable under a variety of cross-coupling conditions but can be selectively saponified to a free carboxylic acid. This enables the rapid generation of diverse amide libraries, allowing medicinal chemists to explore structure-activity relationships (SAR) efficiently.
Pharmacophore mapping and structural rationale for CAS 306979-85-1.
Experimental Protocols: Downstream Functionalization
To transform CAS 306979-85-1 into a biologically active lead compound, the most common workflow involves the hydrolysis of the methyl ester followed by amide coupling. The following protocol is designed as a self-validating system, ensuring high yield and purity.
Causality in Reagent Selection
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Lithium Hydroxide (LiOH): Chosen over NaOH or KOH for saponification. LiOH is milder and prevents the unwanted hydrolysis of the sensitive cyano group into a primary amide.
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HATU: The electron-withdrawing cyano group renders the resulting carboxylic acid less nucleophilic. HATU is a highly active coupling reagent that overcomes this electronic deactivation, ensuring rapid and complete amide bond formation.
Protocol 1: Mild Saponification to Free Carboxylic Acid
Objective: Convert the methyl ester to 5-cyano-2-methyl-6-morpholinonicotinic acid.
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Preparation: Dissolve 1.0 equivalent (eq) of Methyl 5-cyano-2-methyl-6-morpholinonicotinate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).
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Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 1.5 eq of LiOH·H₂O.
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Reaction: Remove the ice bath and stir the reaction at room temperature for 4–6 hours.
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In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1) and LC-MS. The reaction is complete when the starting material mass (m/z 262 [M+H]⁺) is fully replaced by the acid mass (m/z 248 [M+H]⁺).
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Workup: Concentrate the mixture in vacuo to remove organic solvents. Dilute the aqueous residue with water and cool to 0 °C. Carefully acidify to pH ~3–4 using 1M HCl.
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Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the free acid.
Protocol 2: Amide Coupling via HATU
Objective: Couple the free acid with a primary or secondary amine to generate a target API library.
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Activation: Suspend 1.0 eq of the free carboxylic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.
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Coupling: Add 1.1 eq of the desired amine. Stir at room temperature for 12 hours under an inert nitrogen atmosphere.
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Validation (IPC): Analyze an aliquot via HPLC. A successful reaction will show >95% conversion to the amide product.
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Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography or preparative HPLC.
Step-by-step synthetic workflow from methyl ester to target amide.
Analytical Validation & Quality Control
Before deploying CAS 306979-85-1 in complex syntheses, its structural integrity must be validated[1].
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¹H NMR (CDCl₃ or DMSO-d₆): Look for the distinct morpholine multiplets (typically ~3.6–3.8 ppm for the -CH₂-O-CH₂- protons and ~3.4–3.5 ppm for the -CH₂-N-CH₂- protons). The methyl ester will appear as a sharp singlet integrating to 3 protons around 3.9 ppm. The pyridine core will exhibit a distinct singlet in the aromatic region, confirming the substitution pattern.
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LC-MS: The theoretical exact mass is 261.11. In positive electrospray ionization (ESI+), the dominant peak should be the[M+H]⁺ ion at m/z 262.1.
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Purity Standards: For reliable downstream coupling, ensure the starting material has an HPLC purity of ≥95%. Impurities often include unreacted halogenated precursors or des-methyl variants, which can derail SAR interpretations.
References
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RSC Publishing. "Synthesis and characterization of cyano-substituted pyridine derivatives." Journal of Materials Chemistry. Available at:[Link]
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ACS Publications. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience. Available at:[Link]
Sources
- 1. methyl 5-cyano-2-methyl-6-(morpholin-4-yl)pyridine-3-carboxylate | 306979-85-1 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and characterization of cyano-substituted pyridine derivatives for applications as exciton blockers in photovoltaic devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
